An In-Depth Technical Guide to cis-4-Hydroxy-L-proline-d3
An In-Depth Technical Guide to cis-4-Hydroxy-L-proline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Hydroxy-L-proline-d3 is a deuterated form of cis-4-Hydroxy-L-proline, a non-proteinogenic amino acid that has garnered significant interest in various fields of research, particularly in drug development and metabolic studies. The incorporation of deuterium atoms into the molecule provides a valuable tool for researchers, enabling sensitive and specific tracing in biological systems without altering the fundamental chemical properties of the parent compound. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of cis-4-Hydroxy-L-proline-d3, along with its role in biological pathways and its applications in research.
Chemical Properties
The chemical properties of cis-4-Hydroxy-L-proline-d3 are summarized in the table below. The deuteration at the 2, 5, and 5 positions of the pyrrolidine ring results in an increased molecular weight compared to its non-deuterated counterpart.
| Property | Value | Reference |
| IUPAC Name | (2S,4S)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid | [1] |
| Molecular Formula | C₅D₃H₆NO₃ | [1] |
| Molecular Weight | 134.148 g/mol | [1] |
| CAS Number | Not available | |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98.0% | [3] |
| Storage | Store at -20°C for long-term storage. |
Synthesis and Experimental Protocols
The synthesis of cis-4-Hydroxy-L-proline-d3 typically involves the stereoselective deuteration of a suitable precursor. While a specific, detailed protocol for the commercial synthesis of cis-4-Hydroxy-L-proline-d3 is often proprietary, a general approach can be derived from established methods for the deuteration of amino acids and the synthesis of cis-4-hydroxy-L-proline.
A plausible synthetic route starts from a protected form of 4-oxo-L-proline. The ketone can be reduced stereoselectively to the cis-alcohol. Deuterium can be introduced at the 2-position via enolization and quenching with a deuterium source, and at the 5-position through a reduction-oxidation-reduction sequence in the presence of a deuterium source.
General Experimental Protocol for Deuteration of Proline Analogs:
A common method for introducing deuterium is through catalytic H-D exchange. This typically involves:
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Catalyst Selection: A platinum or palladium catalyst, often on a carbon support (e.g., Pt/C), is frequently used.
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Deuterium Source: Deuterium gas (D₂) or deuterated water (D₂O) is used as the deuterium source.
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Reaction Conditions: The reaction is typically carried out in a sealed vessel under a deuterium atmosphere at elevated temperature and pressure. The choice of solvent can influence the efficiency of the exchange.
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Purification: After the reaction, the product is purified using techniques such as ion-exchange chromatography followed by recrystallization to yield the highly pure deuterated product.
Analytical Characterization
The identity and purity of cis-4-Hydroxy-L-proline-d3 are confirmed using a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. Fragmentation patterns can provide information about the location of the deuterium atoms.
Expected Mass Spectrum Fragmentation:
While a specific experimental mass spectrum for cis-4-Hydroxy-L-proline-d3 is not publicly available, the fragmentation of proline and its derivatives is well-studied. Common fragmentation pathways involve the loss of water, carbon monoxide, and the carboxyl group. In the case of the d3-analog, the masses of the resulting fragment ions would be shifted by the presence of the deuterium atoms, allowing for confirmation of their positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of cis-4-Hydroxy-L-proline-d3 and confirming the positions of the deuterium atoms.
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¹H NMR: The proton NMR spectrum will show the absence of signals at the 2, 5, and 5 positions due to the substitution of protons with deuterium atoms. The remaining proton signals will correspond to the protons at the 3 and 4 positions, as well as the hydroxyl and amine protons.
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¹³C NMR: The carbon NMR spectrum will show signals for all five carbon atoms. The carbons directly bonded to deuterium (C2 and C5) will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (spin I=1).
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²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the 2 and 5 positions, providing direct evidence of deuteration.
Biological Significance and Applications
cis-4-Hydroxy-L-proline is known to be an inhibitor of collagen production.[3] It acts as an antagonist to L-proline, thereby disrupting the normal synthesis of collagen. This property makes it a compound of interest for studying diseases associated with excessive collagen deposition, such as fibrosis.
The deuterated analog, cis-4-Hydroxy-L-proline-d3, serves as an invaluable tool in metabolic research and pharmacokinetic studies.[3] The key advantages of using the deuterated form include:
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Metabolic Tracing: The deuterium label allows researchers to trace the metabolic fate of the compound in cells, tissues, and whole organisms using mass spectrometry-based techniques.
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Internal Standard: Due to its similar chemical and physical properties to the unlabeled compound, cis-4-Hydroxy-L-proline-d3 is an ideal internal standard for quantitative analysis in complex biological matrices by mass spectrometry. This is crucial for accurate pharmacokinetic and pharmacodynamic studies.
Signaling Pathway and Experimental Workflow
Collagen Synthesis Pathway
cis-4-Hydroxy-L-proline exerts its biological effect by interfering with the collagen synthesis pathway. Proline is a key component of collagen, and its hydroxylation to hydroxyproline is a critical post-translational modification for the stability of the collagen triple helix. cis-4-Hydroxy-L-proline can be mistakenly incorporated into procollagen chains in place of proline, leading to the formation of unstable collagen molecules that are rapidly degraded.
Caption: Inhibition of Collagen Synthesis by cis-4-Hydroxy-L-proline.
Experimental Workflow for Metabolic Tracing
The following diagram illustrates a typical experimental workflow for a metabolic tracing study using cis-4-Hydroxy-L-proline-d3.
